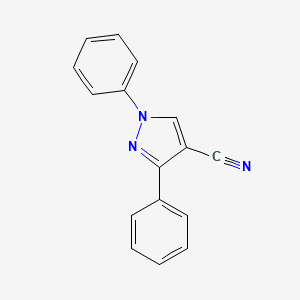
1,3-Diphenyl-4-pyrazolecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diphenyl-4-pyrazolecarbonitrile is a ring assembly and a member of pyrazoles.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
1,3-Diphenyl-4-pyrazolecarbonitrile can be synthesized through various methods involving pyrazole derivatives. The synthesis often employs reactions with carbonitriles or thioacetamide to produce novel compounds with improved biological activities. For instance, a recent study demonstrated the transformation of pyrazole-4-carbonitrile into 3-aryl-1-phenyl-1H-pyrazole-4-carbothioamide using thioacetamide as a sulfur source, showcasing the versatility of the compound in generating derivatives with enhanced properties .
Antimicrobial Properties
Numerous studies have documented the antimicrobial activity of this compound derivatives. Research indicates that these compounds exhibit significant antibacterial and antifungal effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example, derivatives synthesized using K2CO3/glycerol as a green solvent demonstrated strong antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 4 μg/mL to 2048 μg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 4a | Staphylococcus aureus | 10 | Antibacterial |
| 4b | Escherichia coli | 11 | Antibacterial |
| 4c | Candida albicans | 19 | Antifungal |
| 4d | Rhodococcus equi | 20 | Antibacterial |
Antioxidant Activity
The antioxidant properties of this compound have also been extensively studied. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of these compounds. Results indicate that certain derivatives possess IC50 values between 12.21 and 12.88 μg/mL, demonstrating their potential as effective antioxidants .
Anticancer Activity
The pyrazole scaffold has been recognized for its anticancer properties. Several studies have explored the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. The ability of these compounds to inhibit tumor cell proliferation suggests their potential as anticancer agents .
Anti-inflammatory Effects
Research has also indicated that certain derivatives of pyrazolecarbonitrile exhibit anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases .
Propiedades
Número CAS |
17647-21-1 |
|---|---|
Fórmula molecular |
C16H11N3 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
1,3-diphenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H11N3/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H |
Clave InChI |
FDDDVYRBXUWWGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















